lithium(1+)ion2-methylbenzene-1-sulfinate
Description
Lithium(1+) ion 2-methylbenzene-1-sulfinate is a lithium salt derived from 2-methylbenzenesulfinic acid. It belongs to the class of aryl sulfinates, which are characterized by a sulfinate group (S(=O)O⁻) attached to an aromatic ring. These compounds are critical in organic synthesis, serving as nucleophiles, catalysts, or intermediates in cross-coupling reactions.
Properties
IUPAC Name |
lithium;2-methylbenzenesulfinate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2S.Li/c1-6-4-2-3-5-7(6)10(8)9;/h2-5H,1H3,(H,8,9);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGBOPQGPOHMAGY-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=CC=CC=C1S(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7LiO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Oxidation of Bis(2-Methylphenyl) Disulfide
The oxidation of disulfides to sulfinic acids represents a foundational route for generating lithium sulfinates. In this method, bis(2-methylphenyl) disulfide undergoes oxidative cleavage using agents such as N-bromosuccinimide (NBS) in protic solvents like methanol. The reaction proceeds via radical intermediates, yielding 2-methylbenzenesulfinic acid, which is subsequently neutralized with lithium hydroxide (LiOH) .
Procedure :
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Oxidation Step :
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Neutralization :
Key Data :
This method benefits from commercial availability of disulfides and mild reaction conditions. However, stoichiometric NBS usage raises cost considerations.
Direct Neutralization of 2-Methylbenzenesulfinic Acid
Sulfinic acids can be directly neutralized with lithium bases to form the corresponding sulfinates. 2-Methylbenzenesulfinic acid is synthesized via hydrogen peroxide (H₂O₂) oxidation of 2-methylbenzenethiol, followed by reaction with LiOH .
Procedure :
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Oxidation of Thiol :
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Lithiation :
Key Data :
This route avoids halogenated reagents but requires careful handling of odorous thiol precursors.
Metathesis of Sodium 2-Methylbenzenesulfinate
Ion-exchange reactions provide an alternative pathway. Sodium 2-methylbenzenesulfinate, prepared from sulfinyl chlorides, undergoes metathesis with lithium chloride (LiCl) in polar aprotic solvents .
Procedure :
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Sulfinate Preparation :
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Metathesis :
Key Data :
While this method ensures high purity, scalability is limited by the cost of sulfinyl chlorides.
Lithium-Halogen Exchange with Sulfinyl Chlorides
Lithium-halogen exchange offers a versatile approach. 2-Methylbenzenesulfinyl chloride reacts with lithium diisopropylamide (LDA) in aprotic solvents, forming lithium sulfinate and lithium chloride .
Procedure :
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Reaction Setup :
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Workup :
Key Data :
This method is advantageous for air-sensitive syntheses but requires cryogenic conditions.
Electrochemical Reduction of Sulfonyl Chlorides
Emerging techniques include electrochemical reduction of 2-methylbenzenesulfonyl chloride in the presence of lithium electrodes. This one-pot method generates sulfinate via direct electron transfer .
Procedure :
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Electrolysis :
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Isolation :
Key Data :
While environmentally friendly, this method is limited by specialized equipment requirements.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) ion 2-methylbenzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonates.
Reduction: It can be reduced to form sulfides.
Substitution: The sulfinic group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products
Oxidation: The major product is 2-methylbenzenesulfonate.
Reduction: The major product is 2-methylbenzenesulfide.
Substitution: The products vary depending on the electrophile used but typically include substituted benzene derivatives.
Scientific Research Applications
Organic Synthesis
Lithium(1+) ion 2-methylbenzene-1-sulfinate serves as a valuable reagent in organic synthesis. It can undergo various chemical reactions, including:
- Oxidation: Converts to sulfonates.
- Reduction: Forms sulfides.
- Substitution: Engages in reactions with electrophiles such as alkyl halides.
These reactions are crucial for synthesizing more complex organic molecules and intermediates used in pharmaceuticals and specialty chemicals.
Biological Studies
Research into the biological activities of lithium(1+) ion 2-methylbenzene-1-sulfinate is ongoing. Its interactions with biomolecules suggest potential applications in:
- Enzyme Inhibition: The compound may affect enzyme activity, providing insights into metabolic pathways.
- Antimicrobial Activity: Preliminary studies indicate possible antimicrobial properties, warranting further investigation into its therapeutic potential.
Medicinal Chemistry
The compound is being explored for its therapeutic applications, particularly in drug development. Its unique properties may contribute to the design of new medications targeting various diseases, including:
- Antidepressants: Lithium compounds are already well-known for their mood-stabilizing effects.
- Antiviral Agents: Investigations into its efficacy against viral infections are underway .
Industrial Applications
In the industrial sector, lithium(1+) ion 2-methylbenzene-1-sulfinate is utilized as an intermediate in the production of specialty chemicals. Its ability to undergo diverse chemical transformations makes it suitable for various applications, including:
- Catalysts in Chemical Reactions: Enhancing reaction rates and selectivity.
- Precursor for Other Lithium Compounds: Used in the synthesis of lithium-based materials for batteries and other technologies.
Case Studies
Case Study 1: Organic Synthesis
A study demonstrated the use of lithium(1+) ion 2-methylbenzene-1-sulfinate as an effective reagent for synthesizing sulfonamides, showcasing its utility in developing pharmaceutical intermediates.
Case Study 2: Biological Activity
Research indicated that this compound exhibited significant inhibition of certain enzymes involved in metabolic pathways, suggesting its potential role as a lead compound for drug development targeting metabolic disorders.
Mechanism of Action
The mechanism of action of lithium(1+) ion 2-methylbenzene-1-sulfinate involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and proteins, leading to changes in their activity and function . These interactions can result in various biological effects, including modulation of cellular signaling pathways and alteration of metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares lithium(1+) ion 2-methylbenzene-1-sulfinate with lithium and sodium sulfinates featuring aromatic or heterocyclic frameworks, as documented in the provided evidence. Key structural and molecular differences are highlighted.
Lithium Aryl Sulfinates with Substituted Benzene Rings
- Lithium(1+) ion 2-(difluoromethoxy)-6-fluorobenzene-1-sulfinate (CAS 2742661-01-2): Molecular Formula: C₇H₆F₃LiO₃S Molecular Weight: 234.12 Features: Incorporates two fluorine atoms and a difluoromethoxy group on the benzene ring.
Lithium Heterocyclic Sulfinates
- Lithium(1+) ion 6-methyl-1,3-benzothiazole-2-sulfinate (CAS 2172471-45-1): Molecular Formula: C₈H₈LiNO₂S₂ Molecular Weight: 221.22 Features: The benzothiazole ring introduces sulfur and nitrogen heteroatoms, which may stabilize the sulfinate group through resonance effects. This structural feature could influence solubility and catalytic activity in organic reactions .
- Lithium(1+) ion 2-methyl-1,3-thiazole-4-sulfinate (CAS 2172154-05-9): Molecular Formula: C₄H₄LiNO₂S₂ Molecular Weight: 169.20 Features: A smaller thiazole ring system reduces molecular weight and may improve solubility in polar solvents compared to bulkier aromatic systems .
Sodium Sulfonate Analogs
- The sulfonate group (SO₃⁻) exhibits stronger acidity than sulfinates, affecting its behavior in ionic reactions .
Comparative Data Table
Key Findings and Implications
Structural Influences on Reactivity :
- Electron-withdrawing groups (e.g., fluorine in CAS 2742661-01-2) increase the sulfinate group's electrophilicity, enhancing its utility in Suzuki-Miyaura couplings or other cross-coupling reactions .
- Heterocyclic systems (e.g., benzothiazole in CAS 2172471-45-1) may improve thermal stability due to aromatic resonance .
Counterion Effects :
- Sodium sulfonates (e.g., CAS 1561-92-8) demonstrate higher ionic conductivity compared to lithium salts, making them preferable in electrolyte applications .
Biological Activity
Lithium(1+) ion 2-methylbenzene-1-sulfinate, also known as lithium 2-methylbenzenesulfinic acid, is a compound that has garnered interest in various fields, particularly in biology and medicine. This article delves into its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.
The synthesis of lithium(1+) ion 2-methylbenzene-1-sulfinate involves the reaction of 2-methylbenzenesulfinic acid with lithium hydroxide. The reaction can be represented as follows:
This process typically occurs in an aqueous medium under controlled temperature conditions to ensure complete conversion to the lithium salt. The compound is characterized by its sulfinic group, which plays a crucial role in its biological interactions.
The biological activity of lithium(1+) ion 2-methylbenzene-1-sulfinate is attributed to its ability to interact with various biomolecules. It has been shown to influence enzyme activity and protein function through the following mechanisms:
- Enzyme Interaction : The compound can act as an inhibitor or activator for specific enzymes, altering metabolic pathways.
- Reactive Oxygen Species (ROS) Modulation : It may impact oxidative stress responses in cells by modulating ROS levels.
- Cell Signaling Pathways : Lithium compounds are known to affect signaling pathways related to cell growth and apoptosis, potentially offering therapeutic benefits in cancer treatment.
Biological Activity and Therapeutic Applications
Research indicates that lithium(1+) ion 2-methylbenzene-1-sulfinate exhibits several biological activities:
- Antioxidant Properties : Studies have demonstrated its potential as an antioxidant, which could help mitigate oxidative damage in cells.
- Neuroprotective Effects : Similar to other lithium compounds, it may offer neuroprotective effects, making it a candidate for treating neurodegenerative diseases.
- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation through modulation of inflammatory cytokines.
Case Studies
- Neuroprotection in Cell Models : In vitro studies have shown that lithium(1+) ion 2-methylbenzene-1-sulfinate can protect neuronal cells from apoptosis induced by oxidative stress. This effect was linked to the modulation of Bcl-2 family proteins, which are crucial regulators of apoptosis.
- Anti-inflammatory Effects : A study highlighted the compound's ability to reduce the production of pro-inflammatory cytokines in macrophage cell lines when exposed to lipopolysaccharide (LPS). This suggests potential applications in treating inflammatory conditions.
Research Findings
Recent research has focused on the pharmacological implications of lithium(1+) ion 2-methylbenzene-1-sulfinate:
| Study Focus | Findings |
|---|---|
| Neuroprotection | Inhibition of neuronal apoptosis via modulation of Bcl-2 proteins |
| Anti-inflammatory effects | Reduction of TNF-alpha and IL-6 production in LPS-stimulated macrophages |
| Antioxidant activity | Scavenging of free radicals and reduction of oxidative stress markers |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for lithium(1+) ion 2-methylbenzene-1-sulfinate, and how can reaction conditions be optimized?
- Methodology : Synthesize via sulfonic acid neutralization with lithium hydroxide under anhydrous conditions. Monitor reaction progress using in situ FTIR to track sulfonate group conversion. Adjust solvent polarity (e.g., THF vs. DMF) to optimize yield, as lithium sulfinates are sensitive to hydrolysis .
- Validation : Confirm product purity via elemental analysis and ion chromatography, referencing thermodynamic stability data for lithium sulfinates in polar aprotic solvents .
Q. How can HPLC methods be optimized for quantifying lithium(1+) ion 2-methylbenzene-1-sulfinate in complex matrices?
- Methodology : Use a C18 column with a mobile phase of methanol and sodium 1-octanesulfonate buffer (pH 4.6) to enhance ion-pairing and resolution . Calibrate with a lithium sulfinate standard curve (0.1–10 mM) and validate retention time reproducibility under isocratic conditions.
- Troubleshooting : Address peak tailing by adjusting buffer pH (±0.2 units) or adding 0.1% trifluoroacetic acid as a modifier .
Q. What spectroscopic techniques are most effective for characterizing lithium sulfinate structural stability?
- Methodology : Combine solid-state NMR (¹H/¹³C) to assess crystallinity and FTIR to monitor sulfinate (S-O) vibrational modes (~1040 cm⁻¹). Compare with computational models (DFT) to validate bond angles and charge distribution .
Advanced Research Questions
Q. How do solvent coordination effects influence the electrochemical stability of lithium(1+) ion 2-methylbenzene-1-sulfinate in battery electrolytes?
- Methodology : Perform cyclic voltammetry (CV) in ethylene carbonate/dimethyl carbonate (EC/DMC) with varying LiPF₆ concentrations. Correlate oxidation potentials with coordination numbers derived from Raman spectroscopy (e.g., Li⁺–solvent vs. Li⁺–sulfinate interactions) .
- Data Contradictions : Resolve discrepancies in decomposition voltages by isolating solvent-Li⁺ coordination effects using ab initio molecular dynamics (AIMD) simulations .
Q. What computational strategies predict lithium sulfinate reactivity in cross-coupling reactions?
- Methodology : Use density functional theory (DFT) with the B3LYP/6-311+G(d,p) basis set to model transition states for sulfinate–aryl halide coupling. Validate against experimental kinetic data (e.g., Arrhenius plots) to refine activation energy predictions .
- Limitations : Address discrepancies between computed and observed regioselectivity by incorporating solvent dielectric constants into simulations .
Q. How can contradictory literature data on lithium sulfinate solubility in aqueous/organic biphasic systems be resolved?
- Methodology : Conduct phase-transfer experiments with deuterated solvents (D₂O/CDCl₃) and quantify partitioning via ⁷Li NMR. Use Hansen solubility parameters to rationalize outliers, accounting for ion-pairing effects with counterions (e.g., Na⁺ vs. Li⁺) .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing batch-to-batch variability in lithium sulfinate synthesis?
- Methodology : Apply multivariate analysis (PCA) to process parameters (temperature, stoichiometry, mixing rate) and correlate with impurity profiles (HPLC-MS). Use control charts (Shewhart) to identify critical process deviations .
Q. How should researchers validate lithium sulfinate degradation pathways under accelerated aging conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
